4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Overview
Description
]dec-1-yl-2-naphthalenyl)benzoic acid, is a potent and selective agonist of the retinoic acid receptor gamma (RARγ). This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and developmental biology .
Mechanism of Action
Target of Action
The primary target of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, also known as CD1530, is the retinoic acid receptor RARγ . This receptor is part of the nuclear receptor family of intracellular transcription factors and plays a crucial role in regulating gene expression.
Mode of Action
CD1530 acts as a potent and selective agonist of the RARγ receptor . It binds to the receptor with a Kd value of 150 nM, indicating a high affinity. The binding of CD1530 to RARγ triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the modulation of gene expression.
Pharmacokinetics
The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability
Result of Action
CD1530 has been shown to have several effects at the molecular and cellular levels. For instance, it has been found to preserve human tendon stem cell characteristics and promote repair of injured skeletal muscle . Additionally, when used in combination with bexarotene, CD1530 has been shown to inhibit oral carcinogenesis .
Action Environment
Its stability could be affected by storage conditions, with the recommended storage temperature being 2-8°C .
Biochemical Analysis
Biochemical Properties
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between this compound and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.
Cellular Effects
This compound has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .
Metabolic Pathways
This compound is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD 1530 involves multiple steps, starting with the preparation of the tricyclic core structure. The key steps include:
Formation of the tricyclic core: This involves the cyclization of a suitable precursor to form the tricyclic structure.
Functionalization of the tricyclic core: Introduction of functional groups such as hydroxyl and carboxyl groups to the tricyclic core.
Coupling with naphthalene derivative: The tricyclic core is then coupled with a naphthalene derivative to form the final product.
Industrial Production Methods
Industrial production of CD 1530 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Use of catalysts and solvents that enhance the yield and purity of the product.
Purification processes: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
CD 1530 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CD 1530 has a wide range of scientific research applications, including:
Cancer Research: It has been used in combination with other compounds to inhibit oral carcinogenesis induced by carcinogens in mouse models.
Developmental Biology: CD 1530 is used to study the role of retinoic acid receptors in development and differentiation.
Pharmacology: It serves as a tool compound to study the pharmacological effects of retinoic acid receptor activation.
Toxicology: CD 1530 is used to investigate the toxicological effects of retinoic acid receptor agonists.
Comparison with Similar Compounds
CD 1530 is unique in its high selectivity and potency for RARγ compared to other retinoic acid receptor agonists. Similar compounds include:
Bexarotene: Another retinoid that targets retinoid X receptors (RXRs) and is used in cancer therapy.
Tazarotene: A retinoid used in the treatment of psoriasis and acne.
CD 1530 stands out due to its high selectivity for RARγ, making it a valuable tool in research focused on this specific receptor .
Properties
IUPAC Name |
4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGNUWOMLYNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433279 | |
Record name | CD 1530 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-66-0 | |
Record name | CD 1530 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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